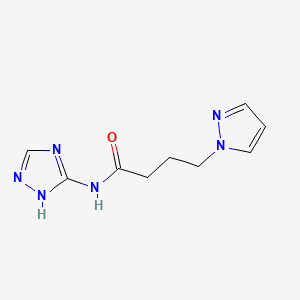
5-fluoro-N-(1H-imidazol-2-yl)-1-methyl-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-氟-N-(1H-咪唑-2-基)-1-甲基-1H-吲哚-2-甲酰胺是一种合成化合物,具有复杂的结构,包括一个氟原子、一个咪唑环和一个吲哚部分
准备方法
合成路线和反应条件
5-氟-N-(1H-咪唑-2-基)-1-甲基-1H-吲哚-2-甲酰胺的合成通常涉及多个步骤,从市售前体开始。一种常见的合成路线包括以下步骤:
吲哚核的形成: 吲哚核可以通过费歇尔吲哚合成来合成,其中苯肼在酸性条件下与醛或酮反应。
氟原子的引入: 氟原子可以通过使用 Selectfluor 或 N-氟苯磺酰亚胺 (NFSI) 等试剂进行亲电氟化引入。
咪唑环的形成: 咪唑环可以通过 1,2-二羰基化合物与胺之间的缩合反应形成。
偶联反应: 最后一步涉及使用 EDCI (1-乙基-3-(3-二甲基氨基丙基)碳二亚胺) 等偶联试剂在碱存在下将氟化吲哚与咪唑衍生物偶联。
工业生产方法
该化合物的工业生产很可能涉及对上述合成路线进行优化,以提高收率和降低成本。这可能包括使用连续流反应器,这允许更好地控制反应条件和可扩展性。
化学反应分析
反应类型
5-氟-N-(1H-咪唑-2-基)-1-甲基-1H-吲哚-2-甲酰胺可以发生多种类型的化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化。
还原: 还原可以使用氢化铝锂或硼氢化钠等还原剂来实现。
取代: 氟原子可以在适当条件下用其他亲核试剂取代。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 碱存在下胺或硫醇等亲核试剂。
形成的主要产物
氧化: 吲哚或咪唑环的氧化衍生物。
还原: 该化合物的还原形式,可能会影响酰胺基团。
取代: 氟原子被另一基团取代的取代衍生物。
科学研究应用
5-氟-N-(1H-咪唑-2-基)-1-甲基-1H-吲哚-2-甲酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其与生物大分子潜在的相互作用。
医学: 研究其潜在的治疗效果,包括抗炎和抗癌特性。
工业: 用于开发具有特定特性的新材料。
作用机制
5-氟-N-(1H-咪唑-2-基)-1-甲基-1H-吲哚-2-甲酰胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节它们的活性。确切的途径和靶标可能会根据具体的应用和使用环境而有所不同。
相似化合物的比较
类似化合物
- 5-氟-1H-吲唑
- 5-氟-2-甲基-1H-吲哚
- N-(1H-咪唑-2-基)-1H-吲哚-2-甲酰胺
独特性
5-氟-N-(1H-咪唑-2-基)-1-甲基-1H-吲哚-2-甲酰胺由于其氟原子、咪唑环和吲哚部分的组合而具有独特性。这种组合赋予了特定的化学性质,如增加的稳定性和潜在的生物活性,使其不同于其他类似化合物。
属性
分子式 |
C13H11FN4O |
|---|---|
分子量 |
258.25 g/mol |
IUPAC 名称 |
5-fluoro-N-(1H-imidazol-2-yl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C13H11FN4O/c1-18-10-3-2-9(14)6-8(10)7-11(18)12(19)17-13-15-4-5-16-13/h2-7H,1H3,(H2,15,16,17,19) |
InChI 键 |
UZJVVPUSOUZFIC-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=NC=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B12172047.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12172052.png)
![N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B12172059.png)
methanone](/img/structure/B12172061.png)


![N-[2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethyl]-1H-indole-2-carboxamide](/img/structure/B12172082.png)
![N-(3-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B12172088.png)

![2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one](/img/structure/B12172108.png)

![(6,10-dioxo(9H,11bH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide](/img/structure/B12172121.png)
![2-(4-bromophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B12172128.png)
